Fmoc-Asp(OtBu)-Ser(Psi(Me,Me)pro)-OH

Übersicht

Beschreibung

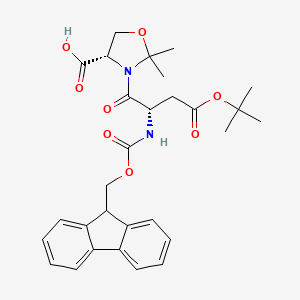

Fmoc-Asp(OtBu)-Ser(Psi(Me,Me)pro)-OH is a synthetic peptide derivative that incorporates the fluorenylmethyloxycarbonyl (Fmoc) group, tert-butyl (OtBu) ester, and a unique pseudo-proline (Psi(Me,Me)pro) structure. This compound is used in peptide synthesis and has significant applications in various scientific fields due to its unique structural properties.

Wissenschaftliche Forschungsanwendungen

Fmoc-Asp(OtBu)-Ser(Psi(Me,Me)pro)-OH has a wide range of applications in scientific research:

Chemistry: Used in the synthesis of complex peptides and proteins for structural and functional studies.

Biology: Facilitates the study of protein-protein interactions, enzyme-substrate interactions, and cellular signaling pathways.

Medicine: Plays a role in the development of peptide-based therapeutics, including antimicrobial peptides and peptide vaccines.

Industry: Utilized in the production of peptide-based materials for drug delivery systems and biomaterials

Wirkmechanismus

Target of Action

Fmoc-Asp(OtBu)-Ser(Psi(Me,Me)pro)-OH is a derivative of aspartic acid It’s known that amino acids and their derivatives have been commercially used as ergogenic supplements .

Mode of Action

The mode of action of this compound is primarily through its self-assembly features . The inherent hydrophobicity and aromaticity of the Fmoc moiety promote the association of building blocks . These unique interactions, along with the driving forces induced by the peptide sequences, result in the self-assembly of Fmoc-modified amino acids and short peptides in a kinetically rapid and thermodynamically rigid manner .

Biochemical Pathways

It’s known that amino acids and their derivatives can influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage .

Pharmacokinetics

It’s known that the fmoc/tbu solid-phase synthesis is the method of choice for the synthesis of these molecules in both research and industrial settings .

Result of Action

It’s known that the self-assembly of fmoc-modified amino acids and short peptides can result in unique and tunable morphologies of different functionalities, which provide a powerful tool for bio-soft matter fabrication .

Action Environment

It’s known that the self-assembly process of fmoc-modified amino acids and short peptides can be influenced by environmental factors .

Biochemische Analyse

Cellular Effects

Fmoc-Asp(OtBu)-Ser(Psi(Me,Me)pro)-OH influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cell surface receptors and intracellular signaling molecules can modulate cell function and behavior. For example, this compound may affect the activity of kinases and phosphatases, leading to changes in phosphorylation states and downstream signaling events. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s Fmoc group contributes to its hydrophobicity and aromaticity, promoting interactions with hydrophobic pockets in proteins. These interactions can lead to enzyme inhibition or activation, depending on the specific target. Additionally, this compound can modulate gene expression by binding to DNA or RNA, influencing transcription and translation processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable under standard storage conditions, but its activity may decrease over extended periods or under harsh conditions. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cell signaling, gene expression, and metabolism. Toxic or adverse effects may occur at very high doses, highlighting the importance of careful dosage optimization in experimental studies .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate peptide synthesis and degradation. The compound’s aspartic acid and serine derivatives play key roles in these pathways, influencing metabolic flux and metabolite levels. Understanding the metabolic pathways of this compound is essential for elucidating its biochemical and cellular effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. This compound may be transported across cell membranes by peptide transporters or bind to intracellular proteins that facilitate its distribution .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles by targeting signals or post-translational modifications. For example, this compound may localize to the nucleus, where it can interact with DNA and RNA to modulate gene expression. Alternatively, it may be targeted to the cytoplasm or other organelles, influencing various cellular processes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Asp(OtBu)-Ser(Psi(Me,Me)pro)-OH typically involves solid-phase peptide synthesis (SPPS) using Fmoc/tBu chemistry. The process begins with the attachment of the first amino acid to a solid resin, followed by sequential addition of protected amino acids. The Fmoc group is used to protect the amino group, while the OtBu group protects the carboxyl group. The pseudo-proline structure is introduced to enhance the solubility and stability of the peptide during synthesis .

Industrial Production Methods

In industrial settings, the synthesis of this compound is scaled up using automated peptide synthesizers. These machines allow for precise control of reaction conditions, including temperature, solvent, and reagent concentrations, ensuring high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Fmoc-Asp(OtBu)-Ser(Psi(Me,Me)pro)-OH undergoes various chemical reactions, including:

Deprotection Reactions: Removal of the Fmoc group using a base such as piperidine.

Coupling Reactions: Formation of peptide bonds using coupling reagents like HBTU or DIC.

Cleavage Reactions: Removal of the peptide from the resin and deprotection of side chains using a mixture of trifluoroacetic acid (TFA) and scavengers.

Common Reagents and Conditions

Deprotection: Piperidine in DMF (dimethylformamide).

Coupling: HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (diisopropylcarbodiimide) in the presence of a base like DIPEA (N,N-diisopropylethylamine).

Cleavage: TFA with scavengers like water, triisopropylsilane (TIS), and ethanedithiol (EDT).

Major Products

The major products formed from these reactions are the desired peptide sequences with high purity and yield, ready for further applications in research and industry .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Fmoc-Asp(OtBu)-OH: Lacks the pseudo-proline structure, making it less stable and soluble.

Fmoc-Ser(Psi(Me,Me)pro)-OH: Contains the pseudo-proline structure but lacks the aspartic acid residue.

Fmoc-Asp(OtBu)-Ser-OH: Lacks the pseudo-proline structure, resulting in different solubility and stability properties.

Uniqueness

Fmoc-Asp(OtBu)-Ser(Psi(Me,Me)pro)-OH is unique due to its combination of the Fmoc group, OtBu group, and pseudo-proline structure. This combination provides enhanced stability, solubility, and ease of synthesis, making it a valuable compound in peptide synthesis and various scientific applications .

Biologische Aktivität

Fmoc-Asp(OtBu)-Ser(Psi(Me,Me)pro)-OH is a synthetic dipeptide that plays a significant role in peptide synthesis and has potential biological applications. This compound features a modified proline (Psi(Me,Me)pro) and is utilized primarily in solid-phase peptide synthesis (SPPS). Its structure enhances the stability and solubility of peptides, making it a valuable tool for researchers in biochemistry and pharmacology.

- Molecular Formula: C29H34N2O8

- Molecular Weight: 538.6 g/mol

- CAS Number: 955048-92-7

- Purity: ≥97% (HPLC)

Structure and Functionality

The compound consists of:

- Fmoc Group: A protective group that facilitates the synthesis process by preventing premature reactions.

- Aspartate (Asp): An amino acid that contributes to the overall charge and polarity of the peptide.

- Serine (Ser): Known for its role in enzyme activity and signaling pathways.

- Pseudoproline (Psi(Me,Me)pro): This modification introduces rigidity into the peptide backbone, which can prevent aggregation and enhance solubility during synthesis.

While this compound itself does not exhibit specific biological activity, peptides synthesized using this building block can interact with various biological targets. The presence of pseudoproline is particularly noteworthy as it influences the conformational stability of peptides, which is crucial for their biological function.

Applications in Peptide Synthesis

The compound is primarily used in:

- Solid-Phase Peptide Synthesis (SPPS): It allows for efficient assembly of peptide chains while minimizing side reactions. The pseudoproline modification helps overcome issues related to β-sheet formation, which can lead to aggregation during synthesis .

Comparative Studies

In comparative tests involving different aspartate derivatives, this compound demonstrated superior performance in reducing aspartimide formation—a common by-product that can affect peptide purity. For instance, studies showed that using this compound resulted in negligible aspartimide impurities compared to traditional derivatives .

| Compound | Aspartimide Formation (%) | D-Aspartyl Content (%) |

|---|---|---|

| Fmoc-Asp(OtBu)-OH | 1.24 | 25 |

| Fmoc-Asp(OMpe)-OH | 0.4 | 11 |

| Fmoc-Asp(OBno)-OH | 0.06 | 1.1 |

Case Studies

-

Peptide Therapeutics Development:

Research has indicated that peptides synthesized with this compound have shown promise in therapeutic applications targeting various diseases such as cancer and viral infections. The stability conferred by the pseudoproline structure enhances the efficacy of these peptides . -

Enzyme Inhibition Studies:

In studies focusing on enzyme inhibition, peptides derived from this compound were evaluated for their ability to inhibit specific proteases involved in disease pathways. Results suggested that the structural integrity provided by the Psi(Me,Me)pro modification was critical for maintaining biological activity . -

Drug Delivery Systems:

The compound has been explored in drug delivery systems where its properties facilitate better interaction with cellular membranes. This aspect is particularly beneficial for enhancing the bioavailability of therapeutic agents .

Eigenschaften

IUPAC Name |

(4S)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H34N2O8/c1-28(2,3)39-24(32)14-22(25(33)31-23(26(34)35)16-38-29(31,4)5)30-27(36)37-15-21-19-12-8-6-10-17(19)18-11-7-9-13-20(18)21/h6-13,21-23H,14-16H2,1-5H3,(H,30,36)(H,34,35)/t22-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUPKCQXNRAZESL-GOTSBHOMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N(C(CO1)C(=O)O)C(=O)C(CC(=O)OC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(N([C@@H](CO1)C(=O)O)C(=O)[C@H](CC(=O)OC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H34N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401103819 | |

| Record name | 3-(1,1-Dimethylethyl) (βS,4S)-4-carboxy-β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2,2-dimethyl-γ-oxo-3-oxazolidinebutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401103819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

538.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

955048-92-7 | |

| Record name | 3-(1,1-Dimethylethyl) (βS,4S)-4-carboxy-β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2,2-dimethyl-γ-oxo-3-oxazolidinebutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=955048-92-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1,1-Dimethylethyl) (βS,4S)-4-carboxy-β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2,2-dimethyl-γ-oxo-3-oxazolidinebutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401103819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.